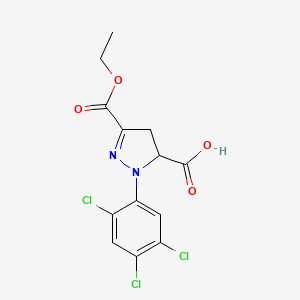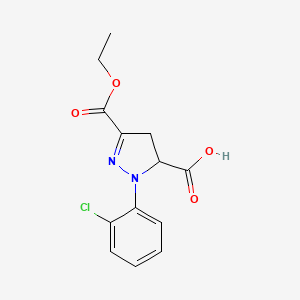
1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, also known as CEPEPC, is a pyrazole-based carboxylic acid that has been studied for its potential applications in scientific research. CEPEPC is a synthetic compound that has been found to have a number of biochemical and physiological effects, as well as potential advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been studied for its potential applications in scientific research. It has been found to act as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is an enzyme that is involved in the breakdown of anandamide, an endocannabinoid that is involved in pain modulation, appetite, and other physiological processes. 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has also been studied for its potential applications in the field of cancer research. It has been found to act as an inhibitor of the enzyme fatty acid synthase (FAS), which plays a role in the biosynthesis of fatty acids. In addition, 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been studied for its potential applications in the field of neurodegenerative disease research.
Mécanisme D'action
1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid acts as an inhibitor of FAAH and FAS by binding to these enzymes and blocking their activity. By blocking the activity of FAAH, 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid increases the levels of anandamide in the body, which can have a number of beneficial effects. By blocking the activity of FAS, 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid inhibits the biosynthesis of fatty acids, which can be beneficial in the treatment of certain types of cancer.
Biochemical and Physiological Effects
1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been found to have a number of biochemical and physiological effects. By blocking the activity of FAAH, 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid increases the levels of anandamide in the body, which can have a number of beneficial effects, including pain relief and appetite suppression. By blocking the activity of FAS, 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid inhibits the biosynthesis of fatty acids, which can be beneficial in the treatment of certain types of cancer. In addition, 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has a number of advantages and limitations for laboratory experiments. One of the main advantages of 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is its high solubility in a variety of solvents, which makes it easy to use in laboratory experiments. In addition, 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is stable in a wide range of temperatures and pH levels, which makes it suitable for use in a variety of laboratory experiments. However, one of the main limitations of 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is its low bioavailability, which limits its potential applications in laboratory experiments.
Orientations Futures
There are a number of potential future directions for research on 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid. One potential direction is to further investigate its potential applications in the field of cancer research. Another potential direction is to investigate its potential applications in the field of neurodegenerative disease research. In addition, further research could be conducted to investigate the potential therapeutic applications of 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid. Finally, further research could be conducted to investigate the effects of 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid on other enzymes and biochemical pathways.
Méthodes De Synthèse
1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is synthesized through the reaction of 2-chlorophenylacetic acid and ethyl chloroformate in the presence of triethylamine. This reaction is carried out in a solvent such as dichloromethane at room temperature. The reaction takes place through a nucleophilic substitution and results in the formation of 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-5-ethoxycarbonyl-3,4-dihydropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4/c1-2-20-13(19)9-7-11(12(17)18)16(15-9)10-6-4-3-5-8(10)14/h3-6,11H,2,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVWMIYLOIFWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

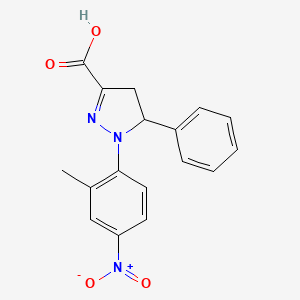
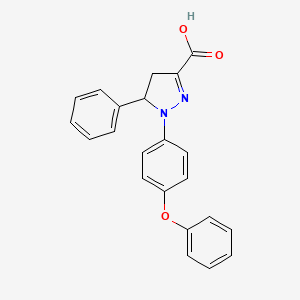
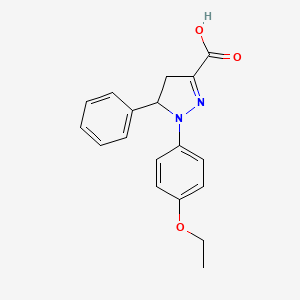
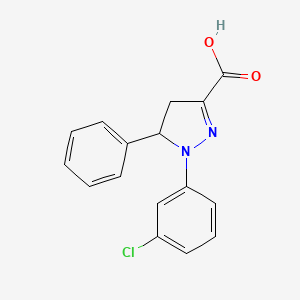
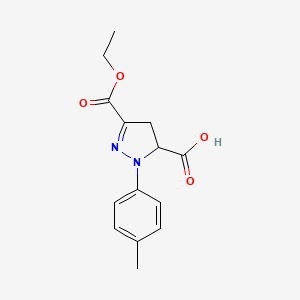
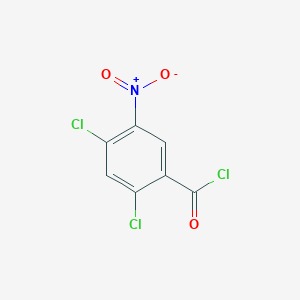
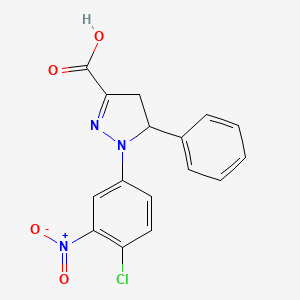
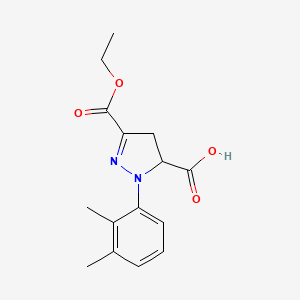
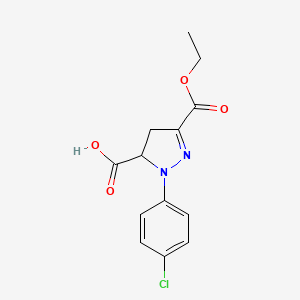
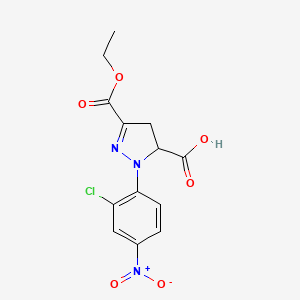
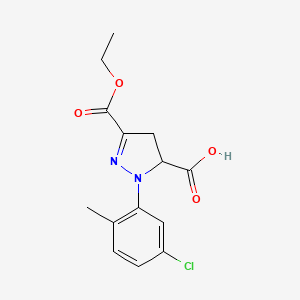
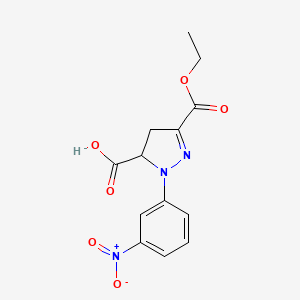
![3-(Ethoxycarbonyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid](/img/structure/B6345174.png)
